

# Zomiradomide: A Technical Guide to its Molecular Glue Properties

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## Compound of Interest

Compound Name: Zomiradomide

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## Abstract

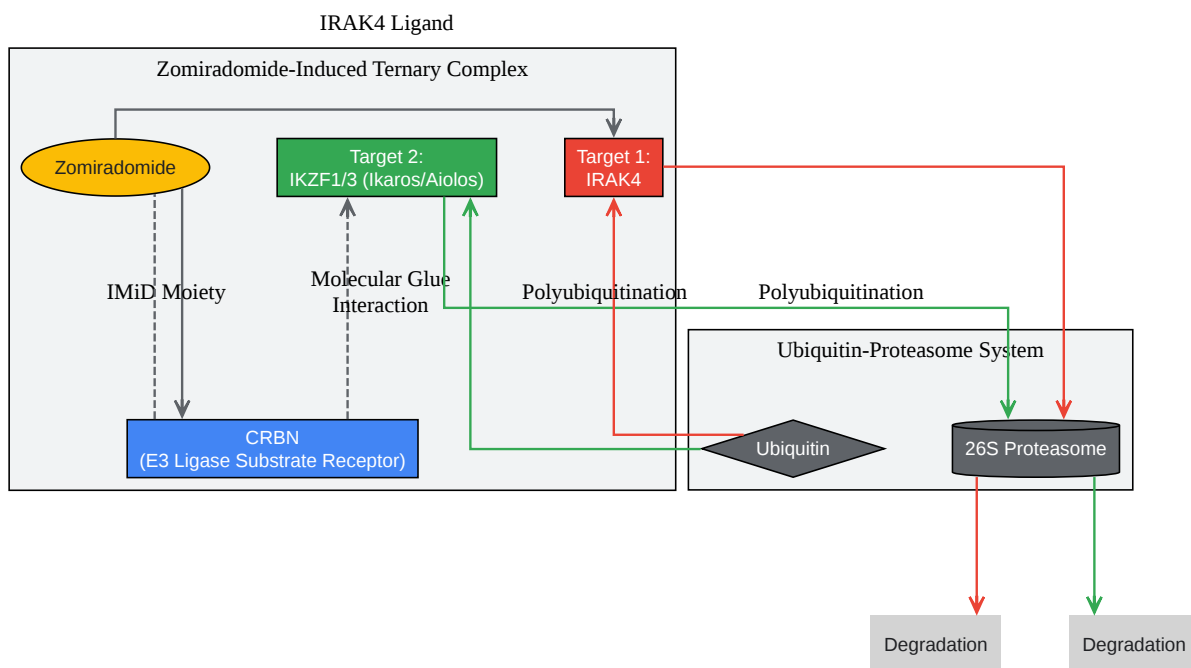
**Zomiradomide** (also known as KT-413) is a bifunctional small molecule that exhibits properties of both a Proteolysis Targeting Chimera (PROTAC) and a molecular glue.<sup>[1][2][3]</sup> It is designed to induce the degradation of specific target proteins by redirecting the cellular ubiquitin-proteasome system. The molecule consists of a ligand for the E3 ubiquitin ligase Cereblon (CRBN), derived from the immunomodulatory imide drug (IMiD) lenalidomide, and a moiety that binds to the target protein, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).<sup>[1][4]</sup> Uniquely, its CRBN-binding component also functions as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).<sup>[1][4][5]</sup> This dual activity allows **Zomiradomide** to synergistically target key survival pathways in certain cancers, particularly B-cell lymphomas with MYD88 mutations.<sup>[4][5]</sup> This document provides an in-depth technical overview of **Zomiradomide**'s mechanism, quantitative properties, and the experimental protocols used for its characterization.

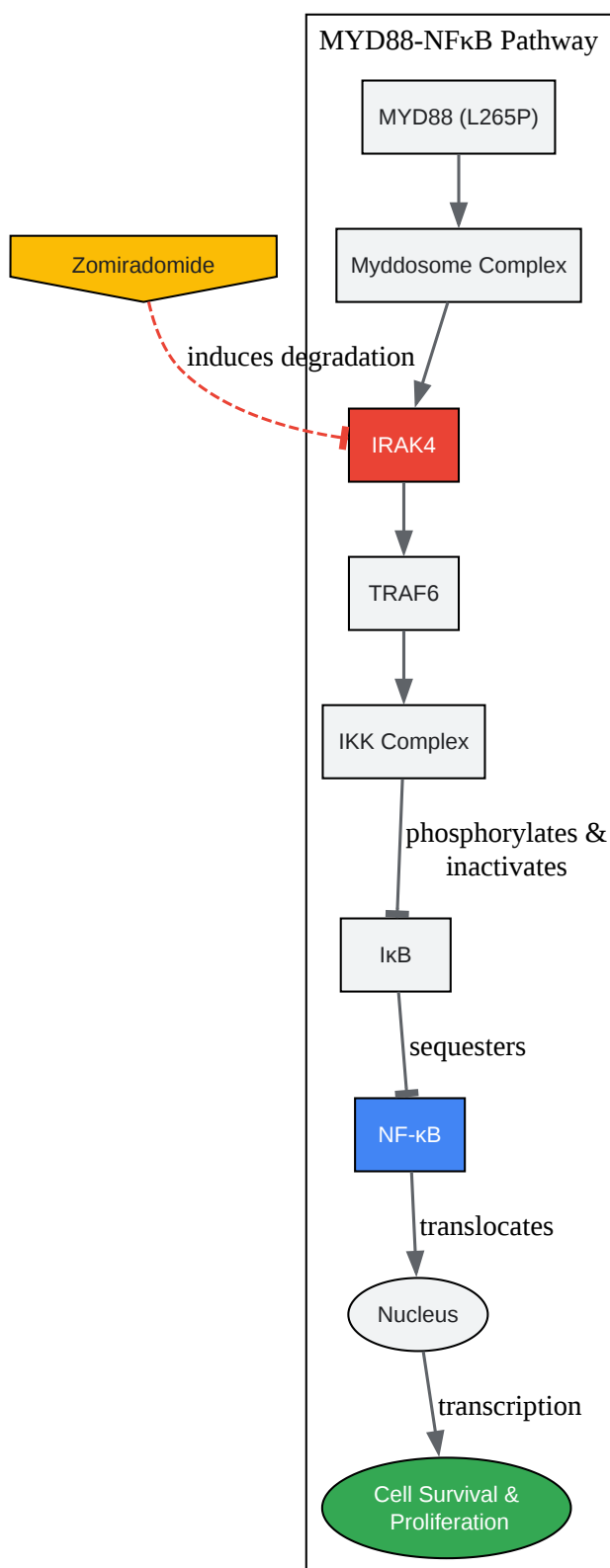
## Core Mechanism of Action

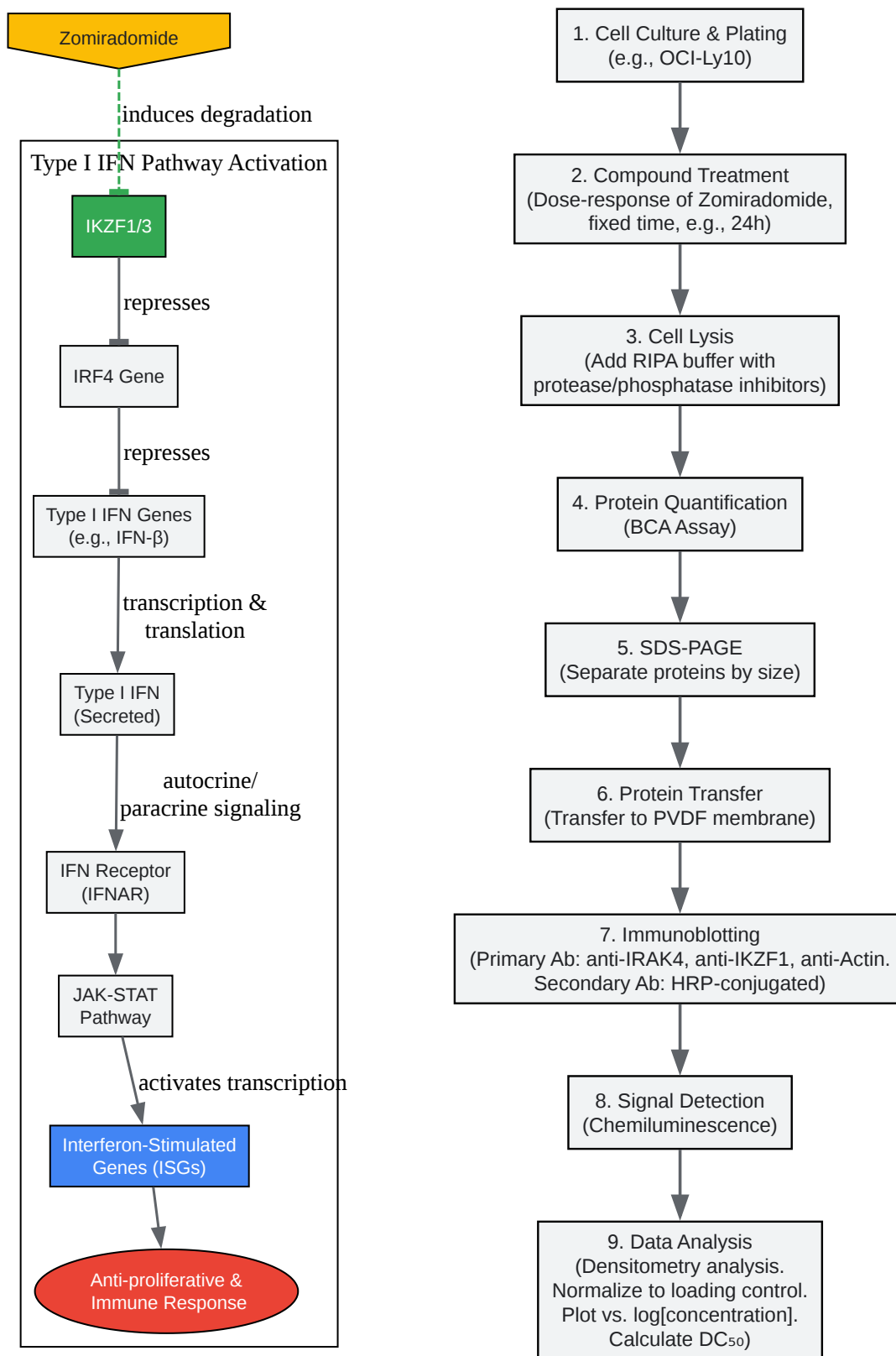
**Zomiradomide** functions by forming a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and its target proteins. The thalidomide-based moiety of **Zomiradomide** binds to CRBN.<sup>[4][6]</sup> This binding event alters CRBN's substrate specificity, creating a novel surface that can recruit neosubstrates.

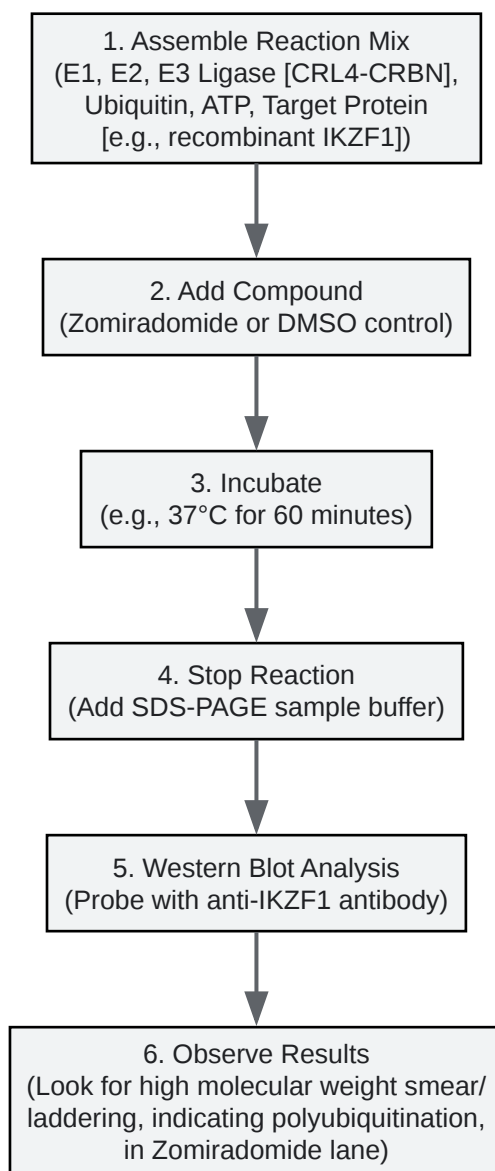
- **PROTAC Activity:** The IRAK4-binding moiety of **Zomiradomide** allows it to bridge IRAK4 to the CRBN-containing CRL4 E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.[\[4\]](#)
- **Molecular Glue Activity:** Independently of its IRAK4-targeting component, the IMiD scaffold of **Zomiradomide** acts as a molecular glue. It enhances the interaction between CRBN and the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not natural substrates of CRBN alone.[\[1\]](#)[\[4\]](#)[\[7\]](#) This induced proximity results in their ubiquitination and degradation.

This dual degradation of IRAK4 and IKZF1/3 leads to a synergistic anti-tumor effect by simultaneously inhibiting the pro-survival MYD88-NFκB signaling pathway and activating the anti-proliferative Type I Interferon (IFN) pathway.[\[1\]](#)[\[4\]](#)









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